molecular formula C8H14ClNO2 B2524975 Methyl 2-azaspiro[3.3]heptane-6-carboxylate hydrochloride CAS No. 2361634-43-5

Methyl 2-azaspiro[3.3]heptane-6-carboxylate hydrochloride

Cat. No.: B2524975
CAS No.: 2361634-43-5
M. Wt: 191.66
InChI Key: BRRUQJDMHNXPHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-azaspiro[3.3]heptane-6-carboxylate hydrochloride is a chemical compound with the molecular formula C8H14ClNO2. It is a spirocyclic compound, which means it contains a unique structure where two rings are connected through a single atom. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-azaspiro[3.3]heptane-6-carboxylate hydrochloride typically involves the reaction of a spirocyclic amine with a methyl ester. The reaction conditions often include the use of hydrochloric acid to form the hydrochloride salt. The process can be carried out under controlled temperatures to ensure the stability of the compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-azaspiro[3.3]heptane-6-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures and specific solvents to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield a ketone or an aldehyde, while reduction may produce an alcohol .

Scientific Research Applications

Methyl 2-azaspiro[3.3]heptane-6-carboxylate hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-azaspiro[3.3]heptane-6-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to Methyl 2-azaspiro[3.3]heptane-6-carboxylate hydrochloride include:

  • 2-Oxa-6-azaspiro[3.3]heptane
  • 6-Hydrazinyl-2-methyl-2-azaspiro[3.3]heptane

Uniqueness

What sets this compound apart from these similar compounds is its specific spirocyclic structure and the presence of the methyl ester group.

Biological Activity

Methyl 2-azaspiro[3.3]heptane-6-carboxylate hydrochloride is a synthetic compound of significant interest in medicinal chemistry due to its unique spirocyclic structure, which offers potential biological activity. This article explores the compound's biological activity, mechanisms of action, pharmacokinetics, and relevant case studies.

Structural Characteristics

This compound features a spirocyclic framework that enhances its binding affinity for biological targets. The compound’s molecular formula is C7H13ClNO2C_7H_{13}ClNO_2, and it is classified as a hydrochloride salt, which can influence its solubility and stability in biological systems .

Target Interactions

The compound acts primarily through interactions with specific receptors and enzymes, leveraging its rigid structure to fit into binding sites effectively. This structural rigidity is crucial for modulating biological pathways and enhancing selectivity towards molecular targets .

Biochemical Pathways

Research indicates that this compound may influence several biochemical pathways. It has been shown to interact with proteins involved in cell signaling, potentially affecting gene expression and cellular metabolism . For instance, compounds with similar structures have been implicated in the modulation of pathways associated with cancer cell proliferation and apoptosis .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics. Studies indicate that the compound's solubility can be enhanced by forming sulfonic acid salts, which may improve its bioavailability .

In Vitro Studies

In laboratory settings, preliminary studies have demonstrated that this compound can influence cell function by altering signaling pathways and metabolic processes. For example, it has been observed to affect cellular responses to various stimuli, suggesting a role in modulating immune responses or cellular stress mechanisms .

In Vivo Studies

Research involving animal models has shown that the compound's effects can vary significantly with dosage. Higher concentrations may lead to enhanced biological responses, while lower doses could exhibit minimal activity. This variability underscores the importance of dosage optimization in therapeutic applications .

Case Studies

Several studies have focused on the therapeutic potential of this compound:

  • Cancer Research : A study investigated its effects on cancer cell lines, revealing that the compound could induce apoptosis through specific signaling pathways .
  • Neuropharmacology : Another research effort explored its potential neuroprotective effects, suggesting that it might mitigate neurodegenerative processes by modulating neurotransmitter systems .

Summary of Research Findings

Study FocusFindings
Cancer Cell LinesInduced apoptosis via specific signaling pathways .
Neuroprotective EffectsMitigated neurodegeneration by influencing neurotransmitter systems .
Dosage VariationEffects varied significantly based on concentration in animal models .

Properties

IUPAC Name

methyl 2-azaspiro[3.3]heptane-6-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2.ClH/c1-11-7(10)6-2-8(3-6)4-9-5-8;/h6,9H,2-5H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRRUQJDMHNXPHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC2(C1)CNC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2361634-43-5
Record name methyl 2-azaspiro[3.3]heptane-6-carboxylate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.